N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.: 1375224-03-5
VCID: VC6554198
InChI: InChI=1S/C14H11N5S/c1-2-4-12-11(3-1)15-8-13(18-12)16-7-10-9-19-5-6-20-14(19)17-10/h1-6,8-9H,7H2,(H,16,18)
SMILES: C1=CC=C2C(=C1)N=CC(=N2)NCC3=CN4C=CSC4=N3
Molecular Formula: C14H11N5S
Molecular Weight: 281.34

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine

CAS No.: 1375224-03-5

Cat. No.: VC6554198

Molecular Formula: C14H11N5S

Molecular Weight: 281.34

* For research use only. Not for human or veterinary use.

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine - 1375224-03-5

Specification

CAS No. 1375224-03-5
Molecular Formula C14H11N5S
Molecular Weight 281.34
IUPAC Name N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)quinoxalin-2-amine
Standard InChI InChI=1S/C14H11N5S/c1-2-4-12-11(3-1)15-8-13(18-12)16-7-10-9-19-5-6-20-14(19)17-10/h1-6,8-9H,7H2,(H,16,18)
Standard InChI Key RZEWOPLAZRSTSH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CC(=N2)NCC3=CN4C=CSC4=N3

Introduction

The compound N-({imidazo[2,1-b] thiazol-6-yl}methyl)quinoxalin-2-amine is a complex organic molecule that combines the imidazo[2,1-b] thiazole and quinoxaline moieties. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of its components.

Potential Applications

Compounds with similar structures, such as those containing quinoxaline and thiazole rings, have shown promise in various biological activities:

  • Anticancer Activity: Quinoxaline derivatives have been studied for their anticancer properties, often acting through mechanisms like tyrosine kinase inhibition or induction of apoptosis .

  • Pharmacological Properties: The presence of the imidazo[2,1-b] thiazole moiety could contribute to biological activities such as enzyme inhibition or receptor modulation, depending on the specific substitution patterns.

Synthesis and Chemical Reactions

The synthesis of N-({imidazo[2,1-b] thiazol-6-yl}methyl)quinoxalin-2-amine would likely involve a multi-step process, including the formation of the imidazo[2,1-b] thiazole and quinoxaline rings, followed by their coupling. Common methods might include nucleophilic substitution reactions or cross-coupling reactions.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
Imidazo[2,1-b] thiazole DerivativeC7H9N3OS183.23Various biological activities
Quinoxaline DerivativeC12H10N2OS230.29Anticancer activity
N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamideC25H23N7OS469.56SIRT3 inhibition, anticancer activity

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